N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound includes a naphthyridine core, a phenyl group, and a cyclohexanecarboxamide moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach is the Friedländer synthesis, which uses green strategies such as hydroamination of terminal alkynes followed by Friedländer cyclization . Industrial production methods often involve metal-catalyzed synthesis and ring expansion reactions .
Chemical Reactions Analysis
N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. Major products formed from these reactions include substituted naphthyridines and their derivatives .
Scientific Research Applications
N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules . In biology and medicine, it exhibits antimicrobial, anticancer, and anti-inflammatory properties . It is also used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .
Mechanism of Action
The mechanism of action of N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide involves its interaction with various molecular targets and pathways. It acts by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, ultimately resulting in the desired biological effect . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide can be compared with other similar compounds such as N-(3-aryl-1,8-naphthyridin-2-yl)cyclopentanecarboxamide and N,N’-bis(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamines . These compounds share a similar naphthyridine core but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-phenyl-1,8-naphthyridin-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(16-10-5-2-6-11-16)24-20-18(15-8-3-1-4-9-15)14-17-12-7-13-22-19(17)23-20/h1,3-4,7-9,12-14,16H,2,5-6,10-11H2,(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDFOYVVZDHNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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